molecular formula C18H17N3O B2849288 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline CAS No. 577985-02-5

6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2849288
CAS No.: 577985-02-5
M. Wt: 291.354
InChI Key: JLKJHYWKZQSIEZ-UHFFFAOYSA-N
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Description

6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The unique structural features of indoloquinoxalines, including their fused ring systems and electronic properties, make them valuable in scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used as catalysts under microwave irradiation and aqueous conditions, respectively .

Industrial Production Methods: For industrial production, the synthesis of indoloquinoxalines can be scaled up using transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods offer high yields and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the indoloquinoxaline scaffold .

Scientific Research Applications

Chemistry: In chemistry, 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials for optoelectronic devices .

Biology: This compound has shown potential in biological applications, including as a fluorescent probe for imaging and as a ligand for studying protein interactions .

Medicine: In medicinal chemistry, indoloquinoxalines are investigated for their antiviral, antitumor, and antidiabetic activities. They are also explored as potential therapeutic agents for various diseases .

Industry: In the industry, this compound is used in the development of sensors and light-emitting materials.

Comparison with Similar Compounds

Uniqueness: 6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct electronic and steric properties. These features enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

9-methoxy-6-propan-2-ylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-11(2)21-16-9-8-12(22-3)10-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKJHYWKZQSIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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